molecular formula C30H50O B12764182 Dammaradienol CAS No. 52914-32-6

Dammaradienol

Cat. No.: B12764182
CAS No.: 52914-32-6
M. Wt: 426.7 g/mol
InChI Key: WZAMDSBJONFHAO-WJQSYXMBSA-N
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Description

Dammaradienol is a triterpenoid compound, specifically a dammarane-type triterpene alcohol. It is structurally characterized by the presence of a dammarane skeleton with a hydroxyl group at the 3β position. This compound is naturally found in dammar resin, which is derived from trees of the Dipterocarpaceae family, and in shea butter .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dammaradienol can be isolated from natural sources such as shea butter and dammar resin. The isolation process typically involves preparative argentation thin-layer chromatography (TLC) and gas-liquid chromatography (GLC). For instance, shea butter is subjected to preparative TLC using silica gel plates impregnated with silver nitrate, followed by GLC to separate and identify this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it generally involves extraction from natural sources. The extraction process may include solvent extraction, chromatography, and crystallization techniques to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Dammaradienol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acetylation can be performed using acetic anhydride in the presence of a catalyst like pyridine.

Major Products

Mechanism of Action

The exact mechanism of action of dammaradienol is not fully understood. it is believed to exert its effects through interactions with cellular membranes and enzymes. The hydroxyl group at the 3β position may play a crucial role in its biological activity by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Dammaradienol is similar to other dammarane-type triterpenes such as:

This compound is unique due to its specific structural features and the presence of a hydroxyl group at the 3β position, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

52914-32-6

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23(22)12-13-25-28(6)17-16-26(31)27(4,5)24(28)15-19-30(25,29)8/h10,22-26,31H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24+,25-,26+,28+,29-,30-/m1/s1

InChI Key

WZAMDSBJONFHAO-WJQSYXMBSA-N

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)C

Origin of Product

United States

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